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Compound of Interest

Compound Name: Lhc-165

Cat. No.: B608562

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information regarding the development of Lhc-
165, a Toll-like receptor 7 (TLR7) agonist. The following frequently asked questions (FAQs) and
troubleshooting guides address common inquiries related to the discontinuation of its later-
phase clinical trials.

Frequently Asked Questions (FAQS)

Q1: Why was the clinical development of Lhc-165 discontinued?

The Phase I/Ib clinical trial for Lhc-165 (NCT03301896) was terminated for "business reasons,"
according to the study's official record.[1][2][3] While a more detailed public explanation is not
available, the termination of a clinical trial for business reasons can encompass a variety of
factors. These may include a strategic pipeline reprioritization by the developer (Novartis), an
internal assessment of the therapeutic landscape, or an evaluation of the limited anti-tumor
activity observed in the early-phase trial.[1][4]

Q2: What was the mechanism of action for Lhc-1657

Lhc-165 is a Toll-like receptor 7 (TLR7) agonist. TLR7 is an innate immune receptor that, when
activated, triggers a signaling cascade resulting in the production of pro-inflammatory cytokines
and type | interferons. This, in turn, was expected to generate a robust anti-tumor immune
response by activating T-cells.
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Q3: What were the key findings from the Phase I/Ib clinical trial?

The open-label, dose-escalation trial evaluated Lhc-165 as a single agent and in combination
with the anti-PD-1 antibody spartalizumab in patients with advanced solid tumors. The study
found that Lhc-165 had an acceptable safety and tolerability profile. However, it demonstrated
limited anti-tumor activity.

Troubleshooting and Experimental Insights
Q4: What specific safety and tolerability profile was observed for Lhc-165?

Lhc-165 was generally well-tolerated. The most frequently reported drug-related adverse
events are summarized in the table below.

Adverse Event Frequency (%)
Pyrexia (Fever) 22.2%

Pruritus (Itching) 13.3%

Chills 11.1%

Asthenia (Weakness) 4.4%

Data from the Phase I/1b trial of Lhc-165.

A single case of Grade 3 pancreatitis was the only serious adverse event suspected to be
related to the study drug.

Q5: How was the anti-tumor efficacy of Lhc-165 quantified?

The anti-tumor activity of Lhc-165, both as a single agent and in combination with
spartalizumab, was found to be limited. The key efficacy endpoints are detailed in the table
below.
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Efficacy Endpoint Result
Overall Response Rate (ORR) 6.7%
Disease Control Rate (DCR) 17.8%
Median Progression-Free Survival (PFS) 1.7 months

Data from the Phase I/1b trial of Lhc-165 across

all tumor types.

Q6: What were the pharmacokinetic properties of Lhc-1657?

Pharmacokinetic analysis of serum concentrations of Lhc-165 revealed a two-phase release
profile following intratumoral injection. An initial rapid release was followed by a slower,
sustained release from the injection site. The terminal half-life of a 600 pg dose ranged from
9.4 to 58.9 hours. No evidence of drug accumulation over time was observed.

Experimental Protocols

Methodology for Key Experiments in the Lhc-165 Phase I/Ib Trial (NCT03301896)

o Safety and Tolerability Assessment: The primary objective of the trial was to evaluate the
safety and tolerability of Lhc-165. This was achieved through the continuous monitoring and
recording of all adverse events (AEs) experienced by the participants. AEs were graded
according to the Common Terminology Criteria for Adverse Events (CTCAE). Dose-limiting
toxicities (DLTs) were also assessed to determine the maximum tolerated dose (MTD).
Standard safety monitoring in Phase | oncology trials includes regular physical examinations,
vital sign measurements, and comprehensive laboratory tests (hematology and blood
chemistry).

Efficacy Evaluation: The anti-tumor activity of Lhc-165 was a secondary endpoint. Efficacy
was assessed using the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST
1.1). This standardized methodology involves measuring the size of target tumor lesions at
baseline and at predefined intervals during the trial using imaging techniques like CT or MRI.
The percentage change in tumor size determines the objective response, categorized as a
complete response, partial response, stable disease, or progressive disease.
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» Pharmacokinetic Analysis: To understand the absorption, distribution, metabolism, and
excretion of Lhc-165, blood samples were collected from participants at various time points
after administration. The concentration of Lhc-165 in the serum was measured to determine
key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum
concentration (Tmax), and terminal half-life (t1/2).

Visualized Signaling Pathway

Below is a diagram illustrating the Toll-like receptor 7 (TLR7) signaling pathway, which is the
mechanism of action for Lhc-165.
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Caption: Lhc-165 activates the TLR7 signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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to-later-phase-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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